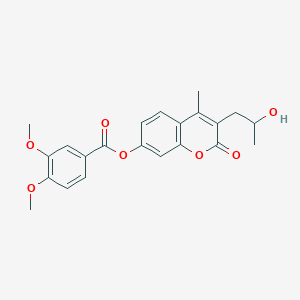
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core, a hydroxypropyl group, and a dimethoxybenzoate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the chromen-2-one core.
Introduction of the Hydroxypropyl Group: The chromen-2-one core is then reacted with 2-bromopropanol under basic conditions to introduce the hydroxypropyl group.
Esterification with 3,4-Dimethoxybenzoic Acid: The final step involves the esterification of the hydroxypropyl-chromen-2-one intermediate with 3,4-dimethoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chromen-2-one core can be reduced to form dihydrochromen derivatives.
Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of 3-(2-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate.
Reduction: Formation of 3-(2-hydroxypropyl)-4-methyl-2,3-dihydro-2H-chromen-7-yl 3,4-dimethoxybenzoate.
Substitution: Formation of derivatives with substituted benzoate moieties.
Scientific Research Applications
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-(3,4,5-trimethoxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- Methyl 4-hydroxy-3,5-dimethoxybenzoate
- Ethyl 3,4-dimethoxybenzoate
Uniqueness
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22O7 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
[3-(2-hydroxypropyl)-4-methyl-2-oxochromen-7-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H22O7/c1-12(23)9-17-13(2)16-7-6-15(11-19(16)29-22(17)25)28-21(24)14-5-8-18(26-3)20(10-14)27-4/h5-8,10-12,23H,9H2,1-4H3 |
InChI Key |
GJFJBPDZCRVFCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















